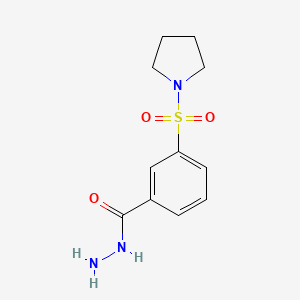

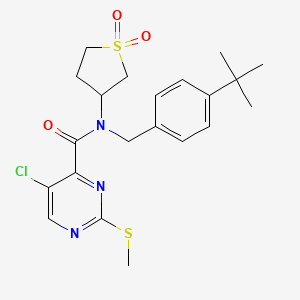

![molecular formula C15H11NO2 B2611728 2-[(2-Formylphenoxy)methyl]benzonitrile CAS No. 129053-56-1](/img/structure/B2611728.png)

2-[(2-Formylphenoxy)methyl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2-Formylphenoxy)methyl]benzonitrile is a chemical compound with the CAS Number 451485-74-8 . It has a linear formula of C14H9NO2 and a molecular weight of 223.23 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 2-[(2-Formylphenoxy)methyl]benzonitrile is 1S/C14H9NO2/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,10H . The InChI key is WPJDNBMSANPKFI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-[(2-Formylphenoxy)methyl]benzonitrile has a melting point range of 72 - 74 degrees Celsius . It is a solid substance .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- The molecule has been utilized in the regiocontrol of nitrile oxide cycloadditions to allyl alcohols, demonstrating synthetic applications for substituted allyl alcohols (Kanemasa, Nishiuchi, & Wada, 1992).

- It's involved in rhodium(III)-catalyzed cyanation reactions of aromatic C-H bonds. These reactions are crucial for synthesizing various substituted benzonitriles (Dong et al., 2015).

- It plays a role in the synthesis of new benzo and naphthonitrile derivatives with antimicrobial activity (Fadda, Afsah, & Awad, 2013).

Applications in Organic Synthesis

- Used in the synthesis of new derivatives of 2,5-disubstituted thiophene, important in the development of potentially active drugs (Oussaid, Najem, & Garrigues, 1992).

- A key compound in the synthesis of novel heterocyclic systems like benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones (Yahodkina-Yakovenko, Bol’but, & Vovk, 2018).

Complexation and Ligand Synthesis

- Plays a role in forming benzisothiazole rings from oxime-thiophenolate ligands, contributing to complex synthesis in inorganic chemistry (Fierro et al., 2006).

- Involved in the synthesis of metallophthalocyanines, which have applications in electrical and gas sensing properties (Yazıcı et al., 2015).

Catalysis and Reaction Mechanisms

- Utilized in the study of synthesis mechanisms, like in the transformation of chloride-2,6-bis(3-formylphenoxy)benzonitrile (Yue-jun, 2008).

- Involved in fragmentation reactions of methyl hydrogen α-hydroxyiminophosphonates to monomeric methyl metaphosphate, elucidating reaction stereochemistry and mechanisms (Katzhendler et al., 1989).

Corrosion Inhibition

- Used in the synthesis of compounds with corrosion inhibition properties for mild steel in acidic mediums, showcasing its application in materials science (Boughoues et al., 2020).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing thoroughly after handling, and taking off contaminated clothing .

Propiedades

IUPAC Name |

2-[(2-formylphenoxy)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-9-12-5-1-2-7-14(12)11-18-15-8-4-3-6-13(15)10-17/h1-8,10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUKAKAZKCWGIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Formylphenoxy)methyl]benzonitrile | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2611645.png)

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611657.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2611663.png)

![4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol](/img/structure/B2611666.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2611667.png)